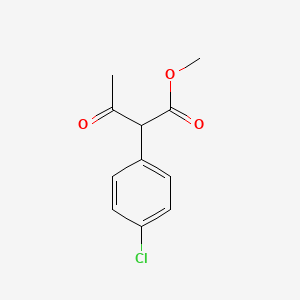

Methyl 2-(4-chlorophenyl)-3-oxobutanoate

Description

Methyl 2-(4-chlorophenyl)-3-oxobutanoate is an ester derivative of 3-oxobutanoic acid featuring a 4-chlorophenyl substituent at the second carbon position. This compound belongs to the class of β-keto esters, which are widely studied for their synthetic versatility and biological relevance. Key features include the methyl ester group, the 4-chlorophenyl ring (imparting electron-withdrawing effects), and the β-keto moiety, which is reactive in tautomerism and nucleophilic additions .

Properties

Molecular Formula |

C11H11ClO3 |

|---|---|

Molecular Weight |

226.65 g/mol |

IUPAC Name |

methyl 2-(4-chlorophenyl)-3-oxobutanoate |

InChI |

InChI=1S/C11H11ClO3/c1-7(13)10(11(14)15-2)8-3-5-9(12)6-4-8/h3-6,10H,1-2H3 |

InChI Key |

MIEIQQTWYPKNQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-chlorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The keto group in Methyl 2-(4-chlorophenyl)-3-oxobutanoate undergoes oxidation to form carboxylic acids. For example:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media.

-

Product : 4-Chlorophenylacetic acid or derivatives, depending on reaction conditions.

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Aqueous, reflux | 4-Chlorophenylacetic acid |

Reduction Reactions

The β-keto ester moiety is reducible to β-hydroxy esters or alcohols:

-

Catalytic Hydrogenation : Using H₂ and palladium catalysts yields β-hydroxy esters.

-

Chemical Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol without affecting the ester group.

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Reduction | H₂, Pd/C | Ethanol, RT | Methyl 2-(4-chlorophenyl)-3-hydroxybutanoate | |

| Reduction | NaBH₄ | Methanol, 0°C | Methyl 3-hydroxy-2-(4-chlorophenyl)butanoate |

Nucleophilic Substitution

The chlorophenyl group participates in aromatic substitution reactions:

-

Electrophilic Substitution : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to chlorine .

-

Nucleophilic Aromatic Substitution : Under basic conditions, chlorine can be replaced by amines or thiols .

Condensation Reactions

The β-keto ester participates in Claisen-Schmidt and aldol condensations:

-

Claisen-Schmidt : Reacts with aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones .

-

Aldol Condensation : Forms fused heterocycles when reacted with hydrazines or hydroxylamines .

Example :

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Claisen | Benzaldehyde, NaOH | Ethanol, reflux | α,β-Unsaturated ketone | |

| Aldol | Hydrazine hydrate | Methanol, 60°C | Pyrazole derivative |

Ester Hydrolysis and Transesterification

The ester group undergoes hydrolysis or transesterification:

-

Acidic Hydrolysis : Concentrated HCl converts the ester to a carboxylic acid.

-

Transesterification : Reacts with alcohols (e.g., ethanol) in the presence of acid catalysts to form new esters.

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrolysis | HCl, H₂O | Reflux, 6 hrs | 2-(4-Chlorophenyl)-3-oxobutanoic acid | |

| Transesterification | Ethanol, H₂SO₄ | RT, 24 hrs | Ethyl 2-(4-chlorophenyl)-3-oxobutanoate |

Mechanistic Insights

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-3-oxobutanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the keto and ester functional groups, which can participate in nucleophilic addition and substitution reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Chlorophenyl Position and Functional Groups

The position of the chlorine atom on the phenyl ring and the nature of substituents significantly influence physicochemical and biological properties.

Key Observations :

- Chlorine Position : The 4-chloro substitution (para) maximizes electron-withdrawing effects, enhancing electrophilic reactivity at the β-keto group compared to 2- or 3-chloro analogs .

- Ester Group : Methyl esters generally exhibit lower solubility in polar solvents compared to ethyl esters, which may influence bioavailability or synthetic applications .

- Functional Groups: Hydrazone derivatives (e.g., ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate) adopt planar keto-hydrazo tautomeric forms, enhancing conjugation and stability . Methylene or methylidene groups (e.g., in CAS 19411-80-4) introduce double-bond character, altering reactivity in cyclization or addition reactions .

Physicochemical and Electronic Properties

- Tautomerism: β-Keto esters like this compound exist in keto-enol tautomeric equilibria, influencing acidity and reactivity. Hydrazone derivatives (e.g., ) stabilize in keto-hydrazo forms .

- Stability: The HOMO-LUMO gap (0.25 eV) in (E)-isobutyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxobutanoate suggests high chemical stability, a trait likely shared with the methyl analog .

Biological Activity

Methyl 2-(4-chlorophenyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a methyl ester functional group and a ketone, which contribute to its reactivity and biological activity. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest significant potency, with some derivatives achieving MICs as low as 0.22 μg/mL against resistant strains .

2. Anticancer Potential

The compound has been evaluated for its anticancer activity against several cancer cell lines. A study reported that this compound derivatives showed cytotoxic effects on liver carcinoma cells (HEPG2-1), with IC50 values ranging from 0.73 μM to 35.27 μM depending on the substituents present on the phenyl rings . The structure-activity relationship (SAR) analysis revealed that electron-donating groups significantly enhance cytotoxicity.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 7c | 0.73 | Anticancer |

| 7b | 1.25 | Anticancer |

| 7d | 9.04 | Anticancer |

| 7e | 14.36 | Anticancer |

| 7f | 35.27 | Anticancer |

3. Anti-inflammatory Effects

The compound may also exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. Its mechanism includes binding to enzymes and receptors, modulating their activity, which can lead to reduced inflammation in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes critical in inflammatory processes, thereby exerting anti-inflammatory effects.

- Nucleophilic Interactions : The hydrazone group present in some derivatives can react with nucleophiles within biological systems, leading to the formation of covalent adducts that alter cellular responses .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various derivatives of this compound, researchers found that certain modifications significantly enhanced activity against resistant bacterial strains. The most active derivative demonstrated a synergistic effect when combined with traditional antibiotics like Ciprofloxacin, reducing their MIC values significantly .

Case Study 2: Anticancer Activity Assessment

A comprehensive evaluation of the anticancer potential was conducted using multiple cancer cell lines. The results indicated that compounds with electron-donating groups at specific positions on the aromatic ring exhibited enhanced cytotoxicity compared to their counterparts with electron-withdrawing groups. This study established a clear link between structural modifications and biological activity, guiding future drug design efforts .

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-chlorophenyl)-3-oxobutanoate?

- Methodological Answer : This compound can be synthesized via oxidation of Methyl 4-chloro-3-hydroxybutanoate using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent . Another route involves condensation reactions with hydrazine derivatives; for example, hydrazone formation using 4-chlorophenylhydrazine and methyl 3-oxobutanoate precursors, as demonstrated in analogous ethyl ester syntheses . Reaction optimization may require temperature control (e.g., 0–25°C) and inert atmospheres to prevent side reactions.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key characterization tools include:

- ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.7 ppm for ¹H; δ ~52 ppm for ¹³C), ketone carbonyl (δ ~200–210 ppm for ¹³C), and aromatic protons (δ ~7.3–7.5 ppm for ¹H) .

- IR Spectroscopy : Strong absorption bands at ~1700–1750 cm⁻¹ (ester and ketone C=O stretches) .

- Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+Na]⁺ at m/z 291.0518 for analogous ethyl esters) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

- Methodological Answer : Discrepancies may arise from tautomerism (e.g., keto-enol equilibria) or impurities. Strategies include:

- Variable Temperature NMR : To suppress tautomeric shifts and simplify splitting patterns .

- X-ray Crystallography : Definitive structural confirmation, as demonstrated for related oxobutanoate derivatives (e.g., Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate) .

- DFT Calculations : To predict and compare experimental vs. theoretical NMR/IR spectra .

Q. What challenges arise in optimizing reaction yields for halogenated oxobutanoates?

- Methodological Answer : Key challenges include:

- Steric Hindrance : The 4-chlorophenyl group may slow nucleophilic attacks; using polar aprotic solvents (e.g., DMF) can enhance reactivity .

- Byproduct Formation : Competing pathways (e.g., over-oxidation) require careful stoichiometric control. For example, bromination of methyl 3-oxopentanoate with Br₂ in acetic acid yields ~80% purity, necessitating column chromatography (silica gel, ethyl acetate/hexane) .

- Moisture Sensitivity : The ester group is prone to hydrolysis; reactions should be conducted under anhydrous conditions .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Crystals are grown via slow evaporation from ethanol or dichloromethane. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved using SHELX software .

- Structural Insights : The dihedral angle between the chlorophenyl ring and ketone group reveals conjugation effects, while hydrogen-bonding patterns (e.g., C=O∙∙∙H interactions) inform packing stability .

Data Contradiction Analysis

Q. How to interpret conflicting data in reaction mechanisms involving this compound?

- Methodological Answer : Example: Disagreement between computational and experimental reaction rates for nucleophilic substitution at the chlorine site.

- Step 1 : Validate computational models (e.g., DFT with B3LYP/6-31G**) against crystallographic bond lengths .

- Step 2 : Use kinetic isotope effects (KIEs) or Hammett plots to probe electronic influences .

- Step 3 : Cross-reference with analogous compounds (e.g., brominated derivatives) to identify halogen-specific trends .

Safety and Handling

Q. What precautions are necessary when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.